N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate

Salt selection Molecular weight Counterion stoichiometry

N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate (CAS 2757730-11-1) is a 1:1 trifluoroacetate salt of a bicyclic diamine comprising two azetidine rings linked at the 1,3′-positions. The free base (CAS 1858515-49-7) carries an N,N-dimethylamino substituent at the 3-position of one ring.

Molecular Formula C10H18F3N3O2
Molecular Weight 269.26 g/mol
Cat. No. B8193653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate
Molecular FormulaC10H18F3N3O2
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESCN(C)C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H17N3.C2HF3O2/c1-10(2)8-5-11(6-8)7-3-9-4-7;3-2(4,5)1(6)7/h7-9H,3-6H2,1-2H3;(H,6,7)
InChIKeyNEXMZNHHJNOZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate: Technical Baseline for Procurement Evaluation


N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate (CAS 2757730-11-1) is a 1:1 trifluoroacetate salt of a bicyclic diamine comprising two azetidine rings linked at the 1,3′-positions. The free base (CAS 1858515-49-7) carries an N,N-dimethylamino substituent at the 3-position of one ring . As a member of the 1,3′-biazetidine scaffold class, this compound serves as a research building block with two differentiated nitrogen centres—one secondary amine on the unsubstituted azetidine ring and one tertiary dimethylamino group—offering orthogonal reactivity handles for synthetic elaboration . Commercial availability is established through multiple suppliers at ≥95% purity with pricing of approximately €105/g for the TFA salt .

Why Procurement of N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate Cannot Default to In-Class Analogs


The 1,3′-biazetidine scaffold supports multiple salt forms (free base, mono- and bis-TFA, dihydrochloride) and substitution patterns that produce meaningfully different physicochemical profiles . Selecting the mono-TFA salt (CAS 2757730-11-1) rather than the free base (CAS 1858515-49-7) alters molecular weight by approximately 73% (269.27 vs. 155.24 g/mol) and introduces two hydrogen-bond donors absent in the free base, directly impacting solubility, crystallinity, and weighing accuracy in formulation workflows . Choosing the mono-TFA salt over the bis-TFA salt (CAS 1909335-95-0, MW 340.22) changes the counterion loading by 2‑fold, which affects elemental composition and mass balance in stoichiometric calculations . Substituting the dimethylamino-bearing compound for the unsubstituted 1,3′-biazetidine (CAS 928114-07-2) eliminates the tertiary amine centre—a functional handle with a predicted pKa of ~10.4—fundamentally altering the compound's basicity, nucleophilicity, and hydrogen-bonding capacity . Each analog introduces distinct handling, reactivity, and analytical characteristics; no default interchange is possible without quantitative justification.

N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate: Quantitative Differentiation Evidence for Procurement Decisions


Salt Stoichiometry and Molecular Weight: Mono-TFA vs. Free Base vs. Bis-TFA vs. Dihydrochloride

The target compound is the 1:1 trifluoroacetate salt (mono-TFA), which offers a distinct counterion stoichiometry among available biazetidine salt forms. Its molecular weight of 269.27 g/mol is intermediate between the free base (155.24 g/mol) and the bis-TFA salt (340.22 g/mol), while the dihydrochloride salt (185.09 g/mol) is substantially lighter . For a researcher requiring precisely one TFA counterion per biazetidine unit—relevant in salt metathesis, controlled-release formulations, or stoichiometric acid scavenging—the mono-TFA salt avoids the excess acid loading of the bis-TFA form and the hygroscopicity often associated with hydrochloride salts .

Salt selection Molecular weight Counterion stoichiometry

Hydrogen-Bond Donor/Acceptor Profile: Mono-TFA Salt Introduces Two H-Bond Donors Absent in Free Base

The mono-TFA salt (CAS 2757730-11-1) contains 2 hydrogen-bond donors (from the protonated secondary amine and the TFA carboxylic acid) and 8 hydrogen-bond acceptors, compared to 0 donors and 3 acceptors for the free base (CAS 1858515-49-7) . The unsubstituted 1,3′-biazetidine parent scaffold (CAS 928114-07-2) offers only 1 donor and 2 acceptors . This shift from 0→2 H-bond donors upon salt formation has practical implications: the TFA salt is expected to exhibit enhanced solubility in polar organic solvents and improved crystallinity, consistent with the observation that the commercial product is supplied as a solid .

Hydrogen bonding Solubility Crystal engineering

Predicted Lipophilicity and Polar Surface Area: Mono-TFA Salt vs. Free Base

The mono-TFA salt (CAS 2757730-11-1) has a predicted LogP of -0.1627 and a topological polar surface area (TPSA) of 55.81 Ų, as computed from its SMILES representation . While the free base (CAS 1858515-49-7) has a predicted pKa of 10.38±0.40 and a density of 1.06±0.1 g/cm³ , its LogP has not been explicitly reported; however, the introduction of the charged TFA counterion is expected to reduce effective lipophilicity relative to the neutral free base. The negative LogP value of the TFA salt indicates preferential partitioning into aqueous phases, a property that distinguishes it from more lipophilic azetidine derivatives used in CNS drug design [1].

Lipophilicity LogP Polar surface area

Basicity Differential: Dimethylamino-Substituted Biazetidine vs. Unsubstituted Parent Scaffold

The free base form of the target compound (CAS 1858515-49-7) has a predicted pKa of 10.38±0.40, attributable to the tertiary dimethylamino group . In contrast, the unsubstituted 1,3′-biazetidine (CAS 928114-07-2) possesses only a secondary amine, with an expected pKa in the range of ~8–9 for azetidine secondary amines (class-level estimate, as no explicit pKa is reported for 928114-07-2) . This ~1–2 log unit difference in basicity means the dimethylamino-bearing compound will be more extensively protonated at physiological pH and will function as a stronger nucleophile under basic conditions, enabling reaction pathways (e.g., alkylation, reductive amination) that are kinetically less accessible with the unsubstituted scaffold [1].

Basicity pKa Nucleophilicity

Physical Form and Storage: Crystalline TFA Salt vs. Free Base Oil

The mono-TFA salt (CAS 2757730-11-1) is supplied as a solid at room temperature, with recommended storage under inert atmosphere in a dark place . In contrast, the free base (CAS 1858515-49-7), with a predicted boiling point of 244.7±8.0 °C , may exist as a liquid or low-melting solid and is likely more susceptible to ambient CO₂ absorption (carbamate formation) due to its free amine functionality. The TFA salt form mitigates this handling risk, improving weighing accuracy for sub-milligram quantities and reducing batch-to-batch variability in analytical workflows [1].

Physical form Storage stability Weighing accuracy

Procurement-Scale Pricing and Purity: Mono-TFA Salt Commercial Availability

At the time of data retrieval, the mono-TFA salt (CAS 2757730-11-1) was commercially listed at €105.00/g (100 mg: €31.00, 250 mg: €45.00) with ≥95% purity . The free base (CAS 1858515-49-7) is available from some suppliers at 97–98% purity, but its procurement is restricted by patent-related notifications on certain platforms . The 1,3′-biazetidine bis(trifluoroacetate) (CAS 1909335-95-0) and dihydrochloride (CAS 928038-36-2) are also commercially available, but direct price-per-mole comparisons require adjustment for counterion mass . For labs requiring the dimethylamino functionality in a well-characterised, non-hygroscopic solid form, the mono-TFA salt represents the most directly accessible commercial option with transparent pricing and purity specifications.

Procurement Pricing Purity

Optimal Application Scenarios for N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate Based on Quantitative Differentiation


Synthesis of Di-azetidinyl Diamide MAGL Inhibitors Requiring a Dimethylamino-Functionalised Biazetidine Core

Patent literature (di-azetidinyl diamides as monoacylglycerol lipase inhibitors) and medicinal chemistry reports on piperazinyl azetidine MAGL inhibitors demonstrate that biazetidine scaffolds are relevant to reversible MAGL inhibitor design [1]. The N,N-dimethylamino substituent on the target compound provides a tertiary amine handle that can be elaborated into amide or urea linkages, while the free secondary amine on the second azetidine ring offers an orthogonal functionalisation site. The mono-TFA salt form ensures the compound is weighed accurately as a solid and dissolved reproducibly, which is critical when generating focused compound libraries for SAR studies .

Building Block for JAK Kinase Inhibitor Scaffolds Utilizing Dimethylamino Azetidine Amides

Patent US20200071323A1 (Theravance Biopharma) discloses dimethylamino azetidine amides as JAK kinase inhibitors for respiratory diseases [1]. The dimethylamino group is a key pharmacophoric element in these inhibitors. The target compound, as a mono-TFA salt of a dimethylamino-biazetidine, serves as a direct synthetic precursor for generating the dimethylamino azetidine amide motif. Its predicted pKa of ~10.4 confirms the dimethylamino group remains protonated under physiological conditions, a property consistent with the intended target engagement in the JAK binding pocket .

Orthogonal Dual-Functionalisation Scaffold for Heterobifunctional Linker or PROTAC Design

The compound presents two chemically distinct nitrogen centres: a tertiary dimethylamino group (predicted pKa ~10.4) and a secondary amine on the adjacent azetidine ring [1]. This orthogonality enables sequential functionalisation—for example, selective acylation or sulfonylation of the secondary amine followed by quaternisation or alkylation of the tertiary amine—making the scaffold suitable for constructing heterobifunctional linkers or PROTAC (proteolysis-targeting chimera) warheads. The solid TFA salt form (confirmed by vendor specification) facilitates precise stoichiometric control during the first functionalisation step, reducing the risk of over-reaction that can occur with liquid free bases .

Physicochemical Property Screening Libraries for Azetidine-Containing Fragment Collections

Fragment-based drug discovery (FBDD) libraries benefit from compounds with defined physicochemical profiles. The mono-TFA salt offers a predicted LogP of -0.1627 and TPSA of 55.81 Ų [1], placing it in a favourable region of fragment-like chemical space (MW <300, LogP <3, TPSA <90 Ų). Compared to the parent 1,3′-biazetidine scaffold (MW 112.17) and the bis-TFA salt (MW 340.22), the mono-TFA salt provides an intermediate molecular weight with improved aqueous solubility suggested by its negative LogP, making it a balanced candidate for aqueous solubility-based fragment screening cascades .

Quote Request

Request a Quote for N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.